molecular formula C16H22N6O B12191853 2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol

2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol

Cat. No.: B12191853
M. Wt: 314.39 g/mol
InChI Key: OQWWEWDHSSMTBW-UHFFFAOYSA-N
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Description

2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol is a heterocyclic organic compound featuring a pteridine core substituted with a cyclohexenylethylamino group at position 2 and an ethanolamine moiety at position 2. Pteridine derivatives are well-documented for their roles in biological systems, particularly as analogs of folate and purine intermediates, which often exhibit pharmacological activity.

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

2-[[2-[2-(cyclohexen-1-yl)ethylamino]pteridin-4-yl]amino]ethanol

InChI

InChI=1S/C16H22N6O/c23-11-10-19-15-13-14(18-9-8-17-13)21-16(22-15)20-7-6-12-4-2-1-3-5-12/h4,8-9,23H,1-3,5-7,10-11H2,(H2,18,19,20,21,22)

InChI Key

OQWWEWDHSSMTBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC3=NC=CN=C3C(=N2)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol typically involves multi-step organic reactions One common approach is to start with the pteridine core, which can be synthesized through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Quinoline Derivatives

The ligand (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)-methylene)amino)ethan-1-ol (L) shares structural similarities with the target compound, replacing the pteridine ring with a quinoline scaffold . Key differences include:

  • Core Heterocycle: Quinoline (benzopyridine) vs. pteridine (pyrimido[4,5-b]pyrazine). Pteridine’s fused pyrimidine-pyrazine system may confer distinct electronic properties and binding affinities.
  • Substituents: Both compounds feature hydroxyethylamino groups, but the target compound includes a cyclohexenylethylamino group, which is absent in L. This cyclohexenyl moiety likely increases steric bulk and lipophilicity compared to L.

Pyrimido[4,5-d]pyrimidines

Compounds like 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones (e.g., 2a-c) share a bicyclic pyrimidine framework but lack the ethanolamine and cyclohexenyl substituents . The thioxo group in these analogs may enhance metal-binding capacity, whereas the target compound’s aminoethanol group could favor hydrogen-bonding interactions.

Piperidin-4-ol Derivatives

4-Tertiary-butoxy aminomethyl-1-(2-phenylethyl)-piperidin-4-ol (14) exemplifies a saturated nitrogen heterocycle with a hydroxyl group . Unlike the target compound’s planar pteridine system, piperidine’s chair conformation may limit π-π stacking interactions but improve metabolic stability.

Biological Activity

The compound 2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol , also known by its CAS number 1144498-74-7, is a pteridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Information

PropertyDescription
Molecular Formula C₁₆H₂₂N₆O
Molecular Weight 314.3855 g/mol
CAS Number 1144498-74-7
MDL Number MF: C16H22N6O

The compound features a pteridin core, which is commonly associated with various biological activities, including enzyme inhibition and receptor modulation.

The biological activity of 2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol can be attributed to several mechanisms:

  • Enzyme Inhibition : Pteridine derivatives have been shown to inhibit various enzymes, particularly those involved in nucleotide metabolism and signaling pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing dopaminergic and serotonergic systems, which could have implications for neuropsychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : Similar pteridine compounds have demonstrated the ability to scavenge free radicals, suggesting potential neuroprotective effects.
  • Neuroprotective Properties : Studies involving animal models of neurodegenerative diseases indicate that compounds with similar structures may protect against neuronal damage.

Study 1: Neuroprotective Effects in Parkinson's Disease Models

In a study focusing on the neuroprotective effects of pteridine derivatives, researchers evaluated the impact of 2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol in a Parkinson's disease model. The results indicated that the compound significantly reduced dopaminergic neuron loss and improved motor function in reserpinized rats. This suggests a potential therapeutic role in managing Parkinson's disease symptoms.

Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant properties of related pteridine compounds. The findings revealed that these compounds effectively reduced oxidative stress markers in vitro, supporting the hypothesis that 2-({2-[(2-Cyclohex-1-enylethyl)amino]pteridin-4-yl}amino)ethan-1-ol may possess similar protective qualities against oxidative damage.

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